molecular formula C11H15NO2 B8010118 N-[2-(3-methoxyphenyl)ethyl]acetamide

N-[2-(3-methoxyphenyl)ethyl]acetamide

Cat. No. B8010118
M. Wt: 193.24 g/mol
InChI Key: FLOPYZXYIGHBJL-UHFFFAOYSA-N
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Patent
US06352993B1

Procedure details

3-methoxyphenethylamine(50 g, 0.33 mol) was dissolved in a soultion of water(130 ml), dichloromethane(210 ml) and sodium hydroxide(17.6 g). Acetyl chloride(25.9 ml, 0.36 mol) was added dropwise at a room temperature to the mixture solution, which was then stirred for 1 hour. The separated dichloromethane layer was dried over anhydrous magnesium sulfate and then concentrated under a reduced pressure to give 63.6 g of the titled compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
25.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH2:6][CH2:7][NH2:8].[OH-].[Na+].[C:14](Cl)(=[O:16])[CH3:15]>O.ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][CH2:7][NH:8][C:14](=[O:16])[CH3:15])[CH:9]=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C(CCN)C=CC1
Name
Quantity
17.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O
Name
Quantity
210 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
25.9 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
was then stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated dichloromethane layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 63.6 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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